molecular formula C16H13F3N2O2 B5772562 1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea

1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B5772562
M. Wt: 322.28 g/mol
InChI Key: KHWAMKBXWBMPFE-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea is a urea derivative featuring two distinct aromatic substituents: a 4-acetylphenyl group and a 4-(trifluoromethyl)phenyl group linked via a urea bridge. The acetyl group (COCH₃) introduces electron-withdrawing and polar characteristics, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c1-10(22)11-2-6-13(7-3-11)20-15(23)21-14-8-4-12(5-9-14)16(17,18)19/h2-9H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWAMKBXWBMPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: 1-(4-Carboxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea.

    Reduction: 1-(4-Hydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds or covalent interactions with active sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl rings significantly influence molecular weight, solubility, and bioactivity. Below is a comparison with structurally related compounds:

Compound Name Substituent 1 Substituent 2/Scaffold Molecular Weight (g/mol) Yield (%) Key Reference
1-(4-Acetylphenyl)-3-[4-(trifluoromethyl)phenyl]urea (Target) 4-Acetylphenyl 4-(Trifluoromethyl)phenyl 356.05* N/A
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-hydroxyphenyl)urea (4) 4-Hydroxyphenyl 4-Chloro-3-(trifluoromethyl)phenyl 331.72 >80
1-(4-(Trifluoromethyl)phenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11d) 4-(Trifluoromethyl)phenyl Thiazole-piperazine scaffold 534.1 85.3
1-(3-(Trifluoromethyl)phenyl)-3-(pyridin-3-yl)urea (83) Pyridin-3-yl 3-(Trifluoromethyl)phenyl ~330 (estimated) N/A
1-{4-[(Pyridin-2-yl)methoxy]phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7o) Pyridinylmethoxy 3-(Trifluoromethyl)phenyl 496.1 41.5

*Calculated from .

Key Observations :

  • The acetyl group in the target compound reduces molecular weight compared to bulkier scaffolds like thiazole-piperazine (534.1 g/mol in 11d) .
  • Trifluoromethyl groups are conserved in many analogs to enhance lipophilicity and binding to hydrophobic enzyme pockets .
  • Yields for diarylureas vary widely (30–88%), influenced by steric hindrance and reactivity of substituents .
Anticancer Activity
  • Pyridine-Ureas (e.g., 83) : Demonstrated inhibition of MCF-7 breast cancer cells (IC₅₀ = 3.2 µM), attributed to the trifluoromethyl group’s role in disrupting protein-protein interactions .
  • Thiazole-Piperazine Ureas (e.g., 11d) : Showed moderate activity against leukemia cell lines (GI₅₀ = 1.5–2.8 µM), likely due to the thiazole moiety’s ability to chelate metal ions in kinases .
Enzyme Inhibition
  • Piperidine-Ureas (e.g., 1-(piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea) : Act as soluble epoxide hydrolase (sEH) inhibitors (IC₅₀ = 12 nM), where the trifluoromethyl group stabilizes enzyme-inhibitor interactions .
  • Pyridazine-Ureas (e.g., 11e in ) : Target angiogenesis pathways with IC₅₀ values <1 µM, suggesting that electron-deficient substituents (e.g., Cl, CF₃) enhance binding to hypoxia-inducible factors .

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